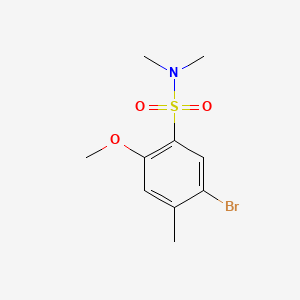![molecular formula C11H16ClF2NO B2970936 1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine hydrochloride CAS No. 1431963-43-7](/img/structure/B2970936.png)
1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine hydrochloride is a chemical compound with the molecular formula C11H16ClF2NO . It has a molecular weight of 251.70 . This compound is a building block used in various chemical syntheses .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES string: CCC(C1=CC=C(C=C1)OCC(F)F)N.Cl . The InChI string representation is: InChI=1S/C11H15F2NO.ClH/c1-2-10(14)8-3-5-9(6-4-8)15-7-11(12)13;/h3-6,10-11H,2,7,14H2,1H3;1H . These representations provide a detailed view of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound this compound has a molecular weight of 251.70 and a molecular formula of C11H16ClF2NO . It has a complexity of 170, a topological polar surface area of 35.2, and a covalently-bonded unit count of 2 . It also has a rotatable bond count of 5 .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Intermediate in Polybenzoxazine Formation : It is explored as a building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This is significant for developing materials with suitable thermal and thermo-mechanical properties for diverse applications, showcasing its potential as a renewable alternative to traditional reactants (Acerina Trejo-Machin et al., 2017).
Polymeric Prodrug Synthesis : Utilized in the design and synthesis of vinyl ether type polymeric prodrugs, indicating its use in creating controlled release systems for non-steroidal anti-inflammatory drugs, which points towards applications in pharmaceutical formulations (M. Babazadeh, 2008).
Luminescent Materials Development : Involved in the synthesis of amine-functionalized bridged silsesquioxanes, which are significant for their unique optical properties. This application demonstrates its role in developing materials with high emission quantum yields, useful in optoelectronic devices (R. Pereira et al., 2018).
Solubility Studies in Supercritical Carbon Dioxide : The solubility of fluoxetine hydrochloride, a compound structurally related to "1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine hydrochloride", has been extensively studied in supercritical carbon dioxide. This research is critical for pharmaceutical processing technologies, highlighting the importance of understanding the solubility properties of similar compounds (A. Hezave et al., 2013).
Analytical and Material Science Applications
Characterization of Amine Derivatives : Investigated in the context of forensic analysis and material characterization. This includes the identification and characterization of impurities in synthetic processes, which is vital for the quality control of pharmaceuticals and the understanding of synthetic pathways (J. Power et al., 2017).
Corrosion Inhibition : Amines, similar in structure to "this compound", have been studied as effective corrosion inhibitors for mild steel in acidic media. This signifies the potential application of such compounds in protecting industrial equipment and infrastructure (Y. Boughoues et al., 2020).
Eigenschaften
IUPAC Name |
1-[4-(2,2-difluoroethoxy)phenyl]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO.ClH/c1-2-10(14)8-3-5-9(6-4-8)15-7-11(12)13;/h3-6,10-11H,2,7,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCMQHIJILERMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OCC(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-Methoxyphenyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2970853.png)

![N-(3-Methylcyclobutyl)-N-[(3-methylthiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2970856.png)
![2-(4-fluorophenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2970857.png)
![N~6~-benzyl-N~6~-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2970859.png)
![Methyl 3-{[(benzoylamino)carbothioyl]amino}-3-(4-bromophenyl)propanoate](/img/structure/B2970861.png)
![methyl 2-(3,9-dimethyl-6,8-dioxo-7-pentyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2970864.png)

![6-(2-Methoxyphenyl)-2-[1-(3-methylpyrazin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2970868.png)
![2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-(4-methylphenyl)-1-benzofuran-5-sulfonamide](/img/structure/B2970870.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxan-2-yl)propanoic acid](/img/structure/B2970871.png)
![[4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiophen-2-yl]methanamine;hydrochloride](/img/structure/B2970872.png)

